methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate
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Description
Methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate , also known by its CAS number 1105188-91-7 , is a chemical compound with the following properties:
- Molecular Formula : C<sub>13</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>S
- Molecular Weight : 262.33 g/mol
- MDL Number : MFCD11986819
Synthesis Analysis
The synthetic pathway for this compound involves the esterification of 1H-imidazole-1-acetic acid, 2,3-dihydro-5-(4-methylphenyl)-2-thioxo with methanol . The resulting methyl ester is the target compound.
Molecular Structure Analysis
The molecular structure of methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate consists of an imidazole ring with a thiol group and a methyl ester side chain. The 4-methylphenyl group contributes to its aromatic character.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitution, ester hydrolysis, and coordination chemistry. Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- GHS Pictogram : Not specified
- Signal Word : Not specified
- Precautionary Statements : Not specified
Safety And Hazards
As with any chemical compound, safety precautions should be followed during handling. Consult relevant safety data sheets and adhere to proper laboratory practices.
Future Directions
Future research could focus on:
- Elucidating its biological activity and potential applications.
- Investigating its stability under various conditions.
- Assessing its pharmacological properties.
Remember that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, refer to the relevant papers and documentation12.
properties
CAS RN |
1105188-91-7 |
---|---|
Product Name |
methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate |
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl 2-[4-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-3-yl]acetate |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-7-14-13(18)15(11)8-12(16)17-2/h3-7H,8H2,1-2H3,(H,14,18) |
InChI Key |
HJKCQIBEMOIKRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CC(=O)OC |
Origin of Product |
United States |
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